molecular formula C28H46O5 B1673253 Hippuristanol CAS No. 80442-78-0

Hippuristanol

Cat. No.: B1673253
CAS No.: 80442-78-0
M. Wt: 462.7 g/mol
InChI Key: HPHXKNOXVBFETI-SHCCRYCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hippuristanol is a polyhydroxylated steroid isolated from the coral Isis hippuris that functions as a potent and selective allosteric inhibitor of the eukaryotic initiation factor 4A (eIF4A) . eIF4A is a DEAD-box RNA helicase essential for the ribosome recruitment step of translation initiation, where it resolves secondary structure in the 5' untranslated region (UTR) of mRNA templates . This compound exerts its effect by binding to the carboxy-terminal domain of eIF4A, locking the helicase in a closed, inactive conformation and thereby inhibiting its binding to RNA . This mechanism effectively blocks cap-dependent translation initiation without affecting eIF4A's ATP-binding capability . The compound's activity is highly selective for eIF4A due to a binding site not conserved among other DEAD-box helicases, minimizing off-target effects . In research, this compound is a valuable chemical biology tool for validating eIF4A as an anti-neoplastic target and for studying translational control mechanisms in cancer . It has shown efficacy in pre-clinical models by selectively inhibiting the translation of mRNAs with complex 5' UTR secondary structures, a common feature in many oncogenes and pro-survival genes . The dependency of such mRNAs on eIF4A activity makes this compound a promising candidate for investigating novel cancer therapeutics aimed at disrupting dysregulated translation . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,16R,18S)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O5/c1-15-13-28(33-24(15,2)3)27(6,31)23-21(32-28)12-19-18-8-7-16-11-17(29)9-10-25(16,4)22(18)20(30)14-26(19,23)5/h15-23,29-31H,7-14H2,1-6H3/t15-,16-,17+,18-,19-,20-,21-,22+,23-,25-,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXKNOXVBFETI-SHCCRYCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CCC(C6)O)C)O)C)(C)O)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C)(C)O)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433627
Record name Hippuristanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80442-78-0
Record name Hippuristanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80442-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippuristanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIPPURISTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PK2NS4NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Hippuristanol undergoes various chemical reactions, primarily involving its interaction with eukaryotic initiation factor 4A. It binds to the carboxyl-terminal domain of eukaryotic initiation factor 4A, locking it in a closed conformation and inhibiting its RNA binding This interaction is crucial for its inhibitory effects on protein synthesis

Scientific Research Applications

Scientific Research Applications

  • Cancer Therapy
    • Inhibition of Tumor Growth : Hippuristanol has been shown to significantly inhibit the growth of various cancer cell lines, including primary effusion lymphoma and T-cell tumors. In vivo studies demonstrated its efficacy in xenograft models, where it induced apoptosis and cell-cycle arrest by downregulating cell-cycle regulators such as cyclin D1/D2 and CDK4/CDK6 .
    • Synergistic Effects : The compound exhibits synergistic effects when combined with other chemotherapeutic agents, such as Bcl-2 inhibitors (e.g., ABT-737), enhancing apoptosis in lymphoma and leukemia cells .
  • Viral Infections
    • Anti-Viral Activity : this compound has been investigated for its anti-viral properties, particularly against Herpes Simplex Virus 1 (HSV-1) and Influenza A virus. Its mechanism involves disrupting the translation of viral mRNAs that rely on eIF4A, potentially offering a therapeutic avenue for treating viral infections .
  • Basic Research
    • Functional Studies : Researchers have utilized this compound to study eIF4A-dependent translational events in various biological contexts, including synaptic plasticity and viral RNA translation. These studies contribute to a deeper understanding of the role of eIF4A in cellular processes .

Data Table: Summary of Key Findings on this compound

Application AreaStudy TypeKey Findings
Cancer TherapyIn VivoInhibits tumor growth in xenograft models; induces apoptosis in lymphoma cells
Cancer TherapyIn VitroReduces expression of cyclins and CDKs; synergistic with Bcl-2 inhibitors
Viral InfectionsFunctional StudyDisrupts translation of viral mRNAs; potential anti-viral therapeutic
Basic ResearchMechanistic StudyInvestigates eIF4A's role in synaptic plasticity; impacts on viral RNA

Case Studies

  • Primary Effusion Lymphoma :
    • A study demonstrated that this compound effectively inhibited the growth of primary effusion lymphoma cells both in vitro and in xenograft models. The compound induced significant apoptosis through caspase activation and cell cycle arrest, highlighting its potential as an anti-cancer agent .
  • T-Cell Tumors :
    • Research indicated that this compound could suppress T-cell tumor growth significantly, showcasing its ability to enhance apoptotic pathways when used alongside other chemotherapeutics, thus providing a dual mechanism of action against cancer cells .
  • Viral Translation Studies :
    • This compound was employed to explore the dependency of viral mRNAs on eIF4A during translation. This research revealed insights into how certain viruses manipulate host cell machinery for their replication, paving the way for novel antiviral strategies targeting eIF4A .

Future Perspectives

The ongoing research into this compound's pharmacokinetics and pharmacodynamics is critical for its development as a therapeutic agent. Understanding which tumor types are most responsive to eIF4A inhibition will help tailor treatment approaches. Additionally, identifying biomarkers for effective monitoring of eIF4A inhibition will be essential as this compound progresses through clinical trials .

Comparison with Similar Compounds

This compound vs. Rocaglates

  • Specificity: this compound selectively targets eIF4A isoforms I/II, whereas rocaglates (e.g., CR-1-31-B) also affect splice variants .
  • Therapeutic Window: this compound shows lower cytotoxicity in non-cancer cells (e.g., PBMCs) compared to rocaglates .

This compound vs. Pateamine A

  • Binding Site: this compound binds the C-terminal domain, while pateamine A targets the N-terminal domain .
  • Antiviral Spectrum: this compound inhibits eIF4A-dependent viruses (e.g., FCV), whereas pateamine A has broader activity against eIF4A/4E-dependent viruses .

This compound vs. Silvestrol

  • Mechanistic Outcome: this compound blocks eIF4A-RNA interactions, while silvestrol traps eIF4A on RNA, depleting free helicase .
  • Structural Complexity: this compound’s steroidal scaffold offers distinct pharmacokinetic properties compared to silvestrol’s flavagline backbone .

Key Data Tables

Table 1. Antiproliferative Activity of this compound

Cell Line EC₅₀ (nM) Mechanism of Action Reference
BCBL-1 (PEL) 200 Caspase-8 activation, XIAP/Mcl-1 downregulation
TY-1 (PEL) 220 PARP cleavage, caspase-3/9 activation
U-2 OS (Osteosarcoma) 1000 Phospho-Rb suppression, stress granule induction

Table 2. Antiviral Activity of this compound

Virus IC₅₀ (µM) Mechanism Reference
Feline Calicivirus (FCV) 1.0 Complete inhibition of RNA translation
Murine Norovirus (MNV) 0.2 Blockade of eIF4A-mRNA binding

Biological Activity

Hippuristanol is a polyhydroxysteroid derived from the gorgonian Isis hippuris, recognized for its significant biological activity, particularly in cancer research. This compound primarily functions as an inhibitor of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), which is crucial for the recruitment of ribosomes to mRNA templates. The following sections detail its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound selectively inhibits eIF4A by binding to its carboxyl-terminal domain, locking it in a closed conformation that prevents RNA binding. This inhibition affects the translation initiation of mRNAs that are dependent on eIF4A, particularly those associated with oncogenic and pro-survival pathways. The compound has been shown to significantly reduce overall protein synthesis in treated cells, with studies indicating a reduction of approximately 60% in protein synthesis after treatment with 10 µM of this compound for six hours .

Primary Effusion Lymphoma (PEL) Cells

Research has demonstrated that this compound induces cell cycle arrest and apoptosis in PEL cells. Treatment with this compound resulted in:

  • Cell Cycle Arrest : A significant increase in the G1 phase population was observed, coupled with a decrease in S and G2/M phases, indicating effective cell cycle inhibition .
  • Apoptosis Induction : The compound activated caspases and led to apoptosis, as evidenced by increased Apo2.7 staining in treated cells .
  • Downregulation of Regulatory Proteins : Western blot analyses revealed that this compound decreased the expression of cyclin D2, CDK2, CDK4, CDK6, XIAP, and Mcl-1 proteins, which are critical for cell cycle progression and survival .

In Vivo Studies

In xenograft mouse models inoculated with PEL cells, treatment with this compound significantly inhibited tumor growth and invasion compared to untreated controls. This suggests that this compound not only affects cancer cells in vitro but also exhibits potent anti-tumor activity in vivo .

Comparative Table of Biological Effects

Biological Activity Effect Reference
Cell Cycle Arrest Increased G1 phase population
Apoptosis Induction Activation of caspases
Protein Expression Downregulation Decreased cyclins and prosurvival proteins
Inhibition of Protein Synthesis 60% reduction at 10 µM concentration
In Vivo Tumor Growth Inhibition Significant reduction in tumor size

Case Studies and Research Findings

  • This compound's Impact on Translation Initiation : A study identified that this compound effectively inhibits translation initiation by blocking eIF4A activity. This was supported by experiments showing that resistance mutations to this compound could be generated through CRISPR/Cas9 techniques, highlighting the specific targeting mechanism of the compound .
  • Antiproliferative Properties : In vitro assays have shown that this compound possesses potent antiproliferative properties across various cancer cell lines, including those resistant to other forms of chemotherapy. The compound's ability to target specific mRNA structures makes it a promising candidate for further therapeutic development against cancers reliant on eIF4A .
  • Potential Therapeutic Applications : Given its unique mechanism of action and effectiveness against PEL cells, there is growing interest in exploring this compound as a therapeutic agent for other malignancies where eIF4A plays a critical role in tumorigenesis and survival .

Preparation Methods

Total Synthesis of Hippuristanol from Hydrocortisone

Strategic Overview and Starting Material Selection

The first total synthesis of this compound, reported by Li et al., utilized hydrocortisone as a commercially available starting material. Hydrocortisone was chosen for its structural similarity to this compound’s steroidal backbone, enabling strategic functionalization at C3, C11, and C20 positions. The 15-step linear sequence achieved an 11% overall yield, with Hg(II)-catalyzed spiroketalization serving as the cornerstone reaction.

Key Synthetic Steps and Optimization

  • Functionalization of Ring A : Hydrocortisone’s C3 ketone was reduced to a β-hydroxyl group, followed by protection as a benzoyl ester. Subsequent oxidation introduced a C1-C2 double bond, establishing the Δ¹⁴,15 diene system critical for later spiroketal formation.
  • Spiroketalization : The Hg(II)-catalyzed cyclization of a 3-alkyne-1,7-diol intermediate enabled the construction of the spiroketal core (rings E and F). This step required precise control of stereochemistry at C22 and C24 to replicate the natural product’s configuration.
  • Late-Stage Modifications : Deprotection of the C11 and C20 hydroxyl groups, followed by oxidation at C22, finalized the structure. Li et al. emphasized that the C3-α and C11-β hydroxyl orientations were indispensable for bioactivity.
Table 1: Critical Reactions in this compound Synthesis
Step Reaction Type Yield (%) Key Conditions
3 Hg(II)-catalyzed spiroketalization 78 Hg(OAc)₂, CH₃CN, 40°C
7 C11 hydroxyl deprotection 92 LiAlH₄, THF, 40°C
12 C22 oxidation 85 PCC, CH₂Cl₂, rt

Structural Modifications and Analogue Synthesis

Rationale for F-Ring Modifications

To elucidate structure-activity relationships (SAR), researchers synthesized this compound analogues with altered F-ring configurations. Contraction or expansion of the F-ring size and stereochemical adjustments at C22 revealed that the gem-dimethyl groups and spiroketal geometry are critical for eIF4A binding.

Synthesis of F-Ring Analogues

  • Ring Contraction : Treatment of γ-butyrolactone derivatives with Grignard reagents (e.g., MeMgI) yielded 3,3,4,4-tetramethylbutyrolactone, which was dehydrated to form 2,2,3,3-tetramethyl-2,3-dihydrofuran. This dihydrofuran served as a precursor for F-ring-contracted analogues (e.g., 11a , IC₅₀ = 0.2 μM).
  • Ring Expansion : Baeyer-Villiger oxidation of ketone 16 generated a six-membered lactone, which was converted to 2,2-dimethyl-3,4-dihydropyran. Despite low yields (3–7%), this approach produced active analogues (e.g., 20a , IC₅₀ = 0.6 μM), underscoring the tolerance for larger F-rings.
Table 2: Antiproliferative Activity of this compound Analogues
Compound F-Ring Structure IC₅₀ (μM) Key Structural Change
Hipp 5-membered, gem-diMe 0.07 Parent compound
11a 5-membered, monoMe 0.2 Loss of one methyl group
20a 6-membered, gem-diMe 0.6 Expanded F-ring with diMe
12b 5-membered, ethyl >10 Ethyl substitution at C22

Stereochemical Considerations and Catalytic Innovations

Impact of C20 Hydroxyl Configuration

Adducts formed at −68°C predominantly exhibited 20α-OH configurations, which were biologically inactive. In contrast, reactions at 0°C favored the 20β-OH orientation, mirroring the natural product’s stereochemistry and restoring antiproliferative activity.

Challenges in Scale-Up and Yield Optimization

Limitations of Hg(II) Catalysis

Despite its efficiency, Hg(II) poses environmental and safety concerns. Recent efforts have explored Fe(III)- and Bi(III)-based catalysts as alternatives, though none yet match the enantioselectivity of Hg(OAc)₂.

Low-Yielding Steps

The Baeyer-Villiger oxidation step in six-membered F-ring synthesis suffered from a 67% yield due to competing ketone elimination pathways. Mitigation strategies included kinetic control via low-temperature (−68°C) addition of t-BuLi.

Q & A

Q. What are the primary molecular targets of Hippuristanol, and how do they influence experimental design in cancer biology?

this compound selectively inhibits eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase critical for translation initiation. Researchers should design experiments to assess its effects on ribosome recruitment to mRNA and downstream protein synthesis. Common assays include:

  • FRET-based monitoring of eIF4A helicase activity (e.g., using dual-labeled RNA/DNA substrates to track unwinding kinetics) .
  • Proliferation assays in cancer cell lines (e.g., IC50 determination) with controls for off-target effects via rescue experiments (e.g., eIF4A overexpression) .

Q. What are validated in vitro and in vivo models for studying this compound’s mechanism of action?

  • In vitro : Use cell lines sensitive to translation inhibition (e.g., leukemia, breast cancer) with matched controls (e.g., non-malignant cells). Include cycloheximide (translation elongation inhibitor) as a comparator .
  • In vivo : Xenograft models with tumors dependent on oncogenic mRNA translation (e.g., c-MYC-driven models). Monitor tumor growth suppression and correlate with eIF4A activity biomarkers (e.g., phospho-eIF4E levels) .

Q. How do researchers ensure reproducibility in this compound studies given its structural complexity?

  • Synthetic standardization : Use commercial suppliers with NMR and HPLC-MS validation for batch consistency.
  • Negative controls : Include structural analogs with modified F-ring spiroketal groups (e.g., analogs lacking C22-R configuration) to confirm specificity .
  • Dose-response validation : Replicate concentration-dependent effects on eIF4A activity (e.g., 10–60 µM ranges in FRET assays) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antiproliferative efficacy across cell lines be systematically addressed?

Contradictions may arise from variations in:

  • eIF4A isoform expression : Quantify eIF4A-I vs. eIF4A-II levels via qPCR/Western blotting, as this compound preferentially targets eIF4A-I .
  • mRNA substrate specificity : Perform ribosome profiling to identify transcripts with 5' UTR secondary structures reliant on eIF4A unwinding.
  • Methodological rigor : Adhere to NIH preclinical guidelines for cell line authentication and statistical reporting (e.g., p-value thresholds, effect size calculations) .

Q. What advanced structural-activity relationship (SAR) strategies optimize this compound derivatives for enhanced specificity?

  • Core modifications : Synthesize analogs with expanded F-ring spiroketals (e.g., 6-membered rings) and assess helicase inhibition via in vitro ATPase assays .
  • Stereochemical analysis : Use X-ray crystallography or molecular docking to map interactions between this compound’s C3/C11/C20 hydroxyl groups and eIF4A’s DEAD-box domain .
  • Toxicity profiling : Compare analogs in zebrafish models for developmental toxicity (e.g., tail curvature assays) to prioritize candidates with improved therapeutic indices .

Q. How do researchers reconcile this compound’s dual roles as an antiviral and anticancer agent in experimental frameworks?

  • Viral replication assays : Test this compound in models of RNA virus infection (e.g., influenza, HCV) by measuring viral load reduction (RT-qPCR) and host translation shutdown (puromycin incorporation assays) .
  • Transcriptome-wide analysis : Combine RNA-seq and ribosome profiling to distinguish host vs. viral mRNA translation suppression.

Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit FRET-derived helicase activity data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC50 values .
  • Multiple comparison corrections : Use ANOVA with Tukey’s post-hoc test for multi-concentration experiments to avoid Type I errors .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Monitor eIF4A thermal stability shifts in lysates treated with this compound .
  • CRISPR/Cas9 knockout : Compare this compound sensitivity in wild-type vs. eIF4A-KO cell lines .

Data Interpretation and Reporting

Q. How can researchers address potential biases in this compound studies?

  • Blinded analysis : Assign compound treatment groups randomly and analyze data without knowledge of experimental conditions .
  • Pre-registration : Document hypotheses and analysis plans via platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hippuristanol
Reactant of Route 2
Hippuristanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.